molecular formula C6H9BN2O2 B3188590 (2-(Aminomethyl)pyridin-4-yl)boronic acid CAS No. 2225178-67-4

(2-(Aminomethyl)pyridin-4-yl)boronic acid

Cat. No.: B3188590
CAS No.: 2225178-67-4
M. Wt: 151.96 g/mol
InChI Key: YAZVZTDEUBDQMF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Aminomethyl)pyridin-4-yl)boronic acid typically involves the reaction of 4-bromopyridine with a boronic acid derivative under palladium-catalyzed conditions. The process can be summarized as follows:

    Starting Material: 4-bromopyridine.

    Reagents: Boronic acid derivative, palladium catalyst, base (e.g., potassium carbonate).

    Conditions: The reaction is usually carried out in an organic solvent such as toluene or ethanol, under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C).

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: (2-(Aminomethyl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), organic solvent (e.g., toluene), inert atmosphere, elevated temperature.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Boronate esters or boronic anhydrides.

    Substitution: Amino-substituted pyridine derivatives.

Scientific Research Applications

(2-(Aminomethyl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: (2-(Aminomethyl)pyridin-4-yl)boronic acid is unique due to the presence of both an amino group and a boronic acid group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable building block in organic synthesis .

Properties

IUPAC Name

[2-(aminomethyl)pyridin-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BN2O2/c8-4-6-3-5(7(10)11)1-2-9-6/h1-3,10-11H,4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZVZTDEUBDQMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1)CN)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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